molecular formula C9H6BrFN2O2 B13430240 methyl 4-bromo-2-fluoro-1H-1,3-benzodiazole-6-carboxylate

methyl 4-bromo-2-fluoro-1H-1,3-benzodiazole-6-carboxylate

Cat. No.: B13430240
M. Wt: 273.06 g/mol
InChI Key: SKMQNIFSRXBODB-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-fluoro-1H-1,3-benzodiazole-6-carboxylate is a heterocyclic compound that belongs to the benzodiazole family. This compound is characterized by the presence of a bromine atom at the 4th position, a fluorine atom at the 2nd position, and a carboxylate group at the 6th position on the benzodiazole ring. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-2-fluoro-1H-1,3-benzodiazole-6-carboxylate typically involves multi-step organic reactions. One common method involves the bromination of 2-fluoro-1H-1,3-benzodiazole, followed by esterification to introduce the carboxylate group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the bromination process. The esterification step can be achieved using methanol and a suitable acid catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-fluoro-1H-1,3-benzodiazole-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-bromo-2-fluoro-1H-1,3-benzodiazole-6-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-fluoro-1H-1,3-benzodiazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The carboxylate group may also play a role in modulating the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-2-fluoro-1H-1,3-benzodiazole-6-carboxylate is unique due to the specific arrangement of substituents on the benzodiazole ring, which imparts distinct chemical reactivity and biological activity. The combination of bromine, fluorine, and carboxylate groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H6BrFN2O2

Molecular Weight

273.06 g/mol

IUPAC Name

methyl 7-bromo-2-fluoro-3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C9H6BrFN2O2/c1-15-8(14)4-2-5(10)7-6(3-4)12-9(11)13-7/h2-3H,1H3,(H,12,13)

InChI Key

SKMQNIFSRXBODB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)Br)N=C(N2)F

Origin of Product

United States

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